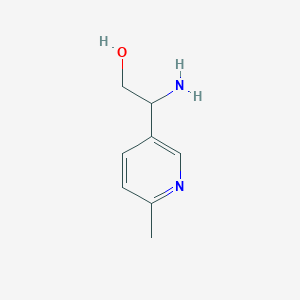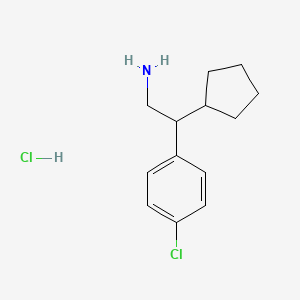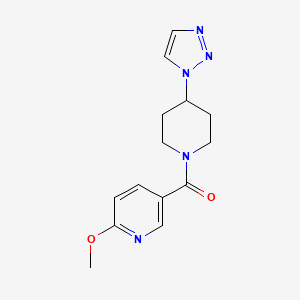![molecular formula C23H23N5 B2389942 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896831-25-7](/img/structure/B2389942.png)
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C23H23N5 and its molecular weight is 369.472. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Leukemia Agent
Imatinib, commercially available as Gleevec, is a well-known therapeutic agent for treating chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. Imatinib binds to an inactive Abelson tyrosine kinase domain through multiple hydrogen bonds and hydrophobic interactions. Its structural studies have revealed two main conformations: an extended form with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded form with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Antitubercular Activity
Chlorine derivatives of similar structures have demonstrated potent antitubercular activity. For instance, compound 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide exhibited a remarkable growth inhibitory effect against Mycobacterium tuberculosis (MIC = 0.2 μg/mL) .
Chemodivergent Synthesis
The compound’s structure provides opportunities for chemodivergent synthesis, allowing the creation of diverse derivatives. Researchers have explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which could have applications in drug discovery and medicinal chemistry .
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its target receptors and the subsequent biochemical reactions. Given the potential biological activities of similar compounds , it is possible that this compound could have a broad range of effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain reaction conditions were found to promote the formation of similar compounds . .
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-16-21(18-9-3-2-4-10-18)23-26-20-12-6-5-11-19(20)22(28(23)27-16)25-15-17-8-7-13-24-14-17/h2-4,7-10,13-14,25H,5-6,11-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWJSVFGYQOQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2389861.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2389864.png)
![4-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2389865.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)
![Thiazolo[4,5-c]pyridin-2-amine,6-(trifluoromethyl)-](/img/structure/B2389869.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)



![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2389880.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)